1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a dimethylphenyl and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups.
Scientific Research Applications
1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,4-dimethylphenyl)-N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
Molecular Formula |
C19H16FN5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-12-3-8-17(13(2)9-12)25-19-16(10-23-25)18(21-11-22-19)24-15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
KLOVPEDBTRFGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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